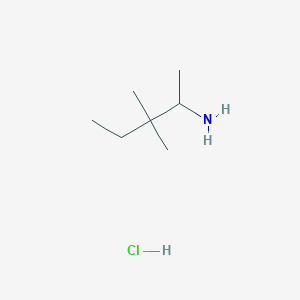
(2S)-2-Amino-5-(2-amino-5-oxo-4H-imidazol-3-yl)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Amino-5-(2-amino-5-oxo-4H-imidazol-3-yl)pentanoic acid, also known as AAI, is a synthetic derivative of L-histidine. It has been studied for its potential use in various scientific research applications due to its unique chemical properties and mechanism of action.
Applications De Recherche Scientifique
Enzyme Inhibition and Molecular Interaction
Research reveals the compound's efficacy in inhibiting nitric oxide synthases, highlighting its potential in studying enzyme regulation and therapeutic applications. S-2-Amino-5-(2-aminoimidazol-1-yl)pentanoic acid and its derivatives have been investigated for their inhibitory effects on different isoforms of nitric oxide synthase (NOS), demonstrating a model for the binding of inhibitors to the substrate's binding site. This provides insights into designing more potent inhibitors for therapeutic uses (Ulhaq et al., 1998).
Synthesis and Chemical Properties
Efforts to synthesize imidazole-substituted delta-amino acids, including (2S)-5-amino-2-(1-n-propyl-1H-imidazol-4-ylmethyl)-pentanoic acid, have been documented. These processes involve diastereoisomeric salt resolution and asymmetric hydrogenation, leading to high yields and enantiomeric excess, showcasing the compound's versatility in organic synthesis and potential in drug development (Appleby et al., 2005).
Metal Complexation
Studies on the ligand pentanoic acid derivatives reveal their ability to complex with transition metals, forming Werner-type complexes. These findings are crucial for understanding the molecular architecture and designing metal-based drugs or catalysts (Huxel & Klingele, 2015).
Antioxidant Activity
Lipoic acid, a related compound, demonstrates significant antioxidant properties, playing a crucial role in cellular defense mechanisms against oxidative stress. Its biological activity underscores its therapeutic potential in various diseases, highlighting the importance of (2S)-2-Amino-5-(2-amino-5-oxo-4H-imidazol-3-yl)pentanoic acid in biomedical research (Gorąca et al., 2011).
Pharmacological Potential
Research into lipoic acid analogs, including modifications of the this compound structure, has led to compounds with enhanced cytoprotective and antioxidant effects. These studies suggest significant pharmacological potential, providing a foundation for developing new therapeutics (Kates et al., 2014).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-Amino-5-(2-amino-5-oxo-4H-imidazol-3-yl)pentanoic acid involves the condensation of two key starting materials, L-glutamic acid and histidine, followed by a series of chemical reactions to form the final product.", "Starting Materials": [ "L-glutamic acid", "Histidine", "N,N'-Dicyclohexylcarbodiimide (DCC)", "N-Hydroxysuccinimide (NHS)", "Triethylamine (TEA)", "Dimethylformamide (DMF)", "Methanol", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Ethyl acetate", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group of L-glutamic acid with DCC and NHS in DMF to form N-hydroxysuccinimide ester", "Step 2: Deprotection of the amino group of histidine with HCl in methanol to form histidine hydrochloride", "Step 3: Coupling of the N-hydroxysuccinimide ester of L-glutamic acid with histidine hydrochloride in DMF with TEA as a base to form the dipeptide", "Step 4: Hydrolysis of the dipeptide with NaOH in water to form the target compound", "Step 5: Purification of the target compound by extraction with ethyl acetate and recrystallization from diethyl ether" ] } | |
Numéro CAS |
846021-23-6 |
Formule moléculaire |
C8H14N4O3 |
Poids moléculaire |
214.225 |
Nom IUPAC |
(2S)-2-amino-5-(2-amino-5-oxo-4H-imidazol-3-yl)pentanoic acid |
InChI |
InChI=1S/C8H14N4O3/c9-5(7(14)15)2-1-3-12-4-6(13)11-8(12)10/h5H,1-4,9H2,(H,14,15)(H2,10,11,13)/t5-/m0/s1 |
Clé InChI |
IAWQTCZBBCWDLU-YFKPBYRVSA-N |
SMILES |
C1C(=O)N=C(N1CCCC(C(=O)O)N)N |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(ethylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2958358.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2958361.png)
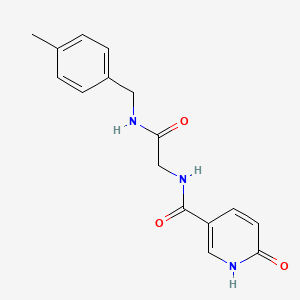
![(E)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2958363.png)
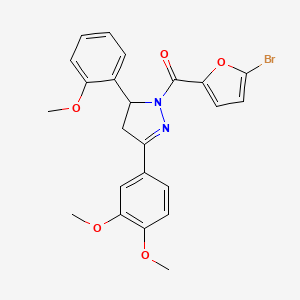
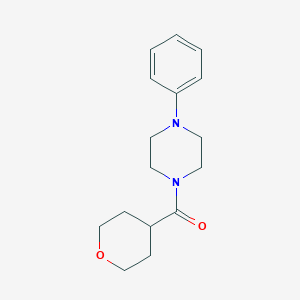
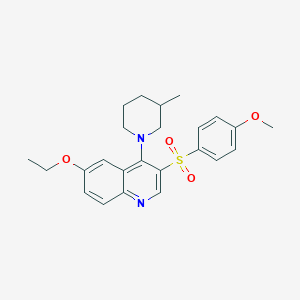

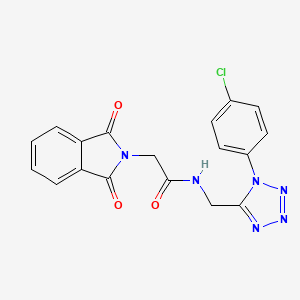
![5-acetamido-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2958376.png)
![1-(3-Chloro-4-methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2958377.png)
![4-[4-(2-Phenylethyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2958378.png)
![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-methoxyethyl)urea](/img/structure/B2958379.png)
